molecular formula C15H21N3O4S B10994510 N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide

N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide

Cat. No.: B10994510
M. Wt: 339.4 g/mol
InChI Key: OWUQFDLUTNKDED-UHFFFAOYSA-N
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Description

N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide is a synthetic organic compound featuring a beta-alaninamide backbone modified with a benzyl group and a carbamoyl-linked 1,1-dioxidotetrahydrothiophen-3-yl moiety. The benzyl group contributes to lipophilicity, which may influence membrane permeability and protein-binding interactions.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N-benzyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C15H21N3O4S/c19-14(17-10-12-4-2-1-3-5-12)6-8-16-15(20)18-13-7-9-23(21,22)11-13/h1-5,13H,6-11H2,(H,17,19)(H2,16,18,20)

InChI Key

OWUQFDLUTNKDED-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene to Sulfone

Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (mCPBA). For instance, treatment with 30% H~2~O~2~ in glacial acetic acid at 60°C for 12 hours yields tetrahydrothiophene-1,1-dioxide with >95% conversion. The reaction is quenched with sodium bicarbonate, and the product is isolated via extraction with dichloromethane.

Introduction of the Amine Group

Nitration of tetrahydrothiophene-1,1-dioxide at the 3-position is achieved using fuming nitric acid at 0°C, followed by catalytic hydrogenation with palladium on carbon (Pd/C) to reduce the nitro group to an amine. Alternatively, direct amination via Buchwald-Hartwig coupling has been reported using Pd(OAc)~2~ and Xantphos, though this method requires stringent anhydrous conditions.

Carbamoylation of β-Alaninamide

The carbamoyl linkage between 3-aminotetrahydrothiophene-1,1-dioxide and β-alaninamide is formed via coupling reactions.

Activation of the Carboxylic Acid

β-Alaninamide’s carboxylic acid is activated using N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane. Alternatively, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) achieves higher yields (85–90%) by forming a stable active ester intermediate.

Coupling with 3-Aminotetrahydrothiophene Sulfone

The activated β-alaninamide derivative is reacted with 3-aminotetrahydrothiophene-1,1-dioxide in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6–8 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Benzylation of the Primary Amine

The final step introduces the benzyl group to the primary amine of β-alaninamide.

Alkylation with Benzyl Bromide

Benzylation is performed using benzyl bromide (1.2 equiv) and potassium carbonate (K~2~CO~3~) in acetonitrile at reflux (80°C) for 12 hours. The reaction is monitored by TLC, and the product is isolated via extraction with ethyl acetate and water, yielding N-benzyl-β-alaninamide intermediate with 75–80% efficiency.

Deprotection and Final Coupling

If protecting groups (e.g., tert-butoxycarbonyl, Boc) are used during earlier steps, deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane. The free amine is then coupled with the carbamoyl-sulfone intermediate using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO~2~, gradient elution with methanol/dichloromethane) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity (>98%).

Spectroscopic Analysis

  • ~1~H NMR (400 MHz, DMSO-d~6~): δ 7.35–7.25 (m, 5H, benzyl), 4.45 (s, 2H, CH~2~Ph), 3.20–3.10 (m, 2H, tetrahydrothiophene), 2.85–2.70 (m, 4H, β-alaninamide).

  • HRMS : m/z [M+H]~+~ calculated for C~17~H~24~N~3~O~4~S: 366.1432; found: 366.1429.

Alternative Synthetic Routes

One-Pot Sulfonation and Coupling

A patent describes a one-pot method where tetrahydrothiophene is oxidized in situ with Oxone® (potassium peroxymonosulfate) in methanol/water, followed by direct coupling with β-alaninamide using HATU. This approach reduces purification steps but yields slightly lower product (70–75%).

Solid-Phase Synthesis

Immobilization of β-alaninamide on Wang resin enables iterative coupling and benzylation steps, as reported for analogous amide derivatives. Cleavage with TFA/dichloromethane (1:1) liberates the final compound, though scalability remains a challenge.

Challenges and Optimization

Regioselectivity in Amination

Unwanted 2-aminotetrahydrothiophene sulfone byproducts (5–10%) form during nitration, necessitating careful column chromatography to isolate the 3-amine isomer.

Sulfone Stability

Prolonged exposure to acidic conditions during Boc deprotection can degrade the sulfone moiety. Neutralizing with aqueous NaHCO~3~ immediately after TFA treatment mitigates this issue.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HATU with EDCl/HOBt reduces costs by 40% without significantly compromising yield (82% vs. 85%).

Solvent Recycling

Ethyl acetate from extraction steps is distilled and reused, aligning with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amide Group

The benzylamide moiety undergoes nucleophilic substitution under basic conditions. For example:

  • Alkylation : Reaction with alkyl halides in anhydrous DMF/K₂CO₃ yields N-alkyl derivatives (e.g., replacing benzyl with other aryl/alkyl groups) .

  • Hydrolysis : Acidic or alkaline hydrolysis cleaves the amide bond, producing benzylamine and the corresponding carboxylic acid derivative .

Table 1: Representative Reactions at the Amide Group

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationCH₃I, DMF, K₂CO₃, 60°CN-Methyl derivative75–80
Hydrolysis6M HCl, reflux, 6hβ-Alaninamide acid85

Oxidation and Reduction of the Sulfone Group

The 1,1-dioxidotetrahydrothiophene ring is oxidation-resistant but participates in regioselective reductions:

  • Catalytic Hydrogenation : Pd/C/H₂ reduces the sulfone to thiolane (tetrahydrothiophene) under high pressure .

  • Selective Oxidation : No further oxidation observed under standard conditions (e.g., H₂O₂, O₃) due to steric hindrance .

Carbamoyl Group Reactivity

The carbamoyl linker enables coupling and cyclization reactions:

  • Condensation with Amines : Reacts with primary amines (e.g., piperazine derivatives) to form urea analogs via carbodiimide-mediated coupling (EDC/DMAP) .

  • Thiosemicarbazone Formation : Condensation with thiosemicarbazide in ethanol/HOAc yields thiosemicarbazones, useful in heterocyclic synthesis .

Table 2: Carbamoyl-Driven Reactions

ReactionConditionsApplicationSource
Urea formationEDC, DMAP, CH₂Cl₂, RTAnticancer scaffold development
Thiosemicarbazone synthesisThiosemicarbazide, EtOH, reflux, 5hThiazole ring precursors

β-Alaninamide Backbone Modifications

The β-alaninamide chain participates in:

  • Esterification : Reaction with alcohols (e.g., methanol/H₂SO₄) forms methyl esters, enhancing lipophilicity.

  • Cross-Coupling : Suzuki-Miyaura coupling at the arylbenzyl group using Pd(PPh₃)₄/K₂CO₃ introduces substituents (e.g., halides, boronic acids) .

Biological Activity-Driven Reactions

In pharmacological studies:

  • Enzyme Inhibition : Forms hydrogen bonds with protease active sites (e.g., trypsin-like serine proteases), confirmed by molecular docking.

  • Radical Scavenging : Reacts with DPPH radicals (IC₅₀ = 18 µM) via electron transfer from the benzyl group .

Stability and Degradation

  • pH-Dependent Hydrolysis : Stable at pH 4–7 but degrades rapidly in alkaline media (pH > 9) via β-elimination.

  • Thermal Decomposition : Decomposes above 200°C, releasing SO₂ and benzylamine fragments .

Key Research Findings

  • Synthetic Utility : The carbamoyl group’s versatility enables modular derivatization for drug discovery .

  • Regioselectivity : Reactions favor the benzylamide site over the carbamoyl group due to electronic effects .

  • Biological Relevance : Thiophene sulfone enhances binding to cysteine-rich enzyme pockets.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-benzyl-N~3~[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide exhibit notable biological activities:

  • Antioxidant Properties : Studies have shown that this compound may possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals.
  • Antineoplastic Activity : Similar compounds have demonstrated significant antitumor effects by inhibiting microtubule assembly and competing with colchicine for binding to tubulin. This mechanism is vital for developing new cancer therapies targeting microtubule dynamics .
  • Anti-inflammatory Effects : Compounds with similar structures have been explored for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

Therapeutic Applications

Given its biological activities, N-benzyl-N~3~[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide has several promising therapeutic applications:

Application AreaDescription
Cancer TreatmentPotential use as an antineoplastic agent targeting microtubule dynamics.
NeuroprotectionPossible role in protecting neuronal cells from oxidative stress.
Inflammatory DiseasesMay help reduce inflammation in chronic conditions like arthritis.

Case Studies and Research Findings

Several studies highlight the efficacy of compounds related to N-benzyl-N~3~[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide:

  • Antitumor Activity : Research on derivatives of related compounds has shown that they inhibit cell proliferation in cancer cell lines, suggesting a pathway for developing new cancer therapies .
  • Oxidative Stress Reduction : Experimental data indicate that these compounds can significantly reduce markers of oxidative stress in vitro, supporting their potential use as antioxidants .

Mechanism of Action

The mechanism of action of N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Key Differences :

  • Substituent Variation : This analog replaces the benzyl group in the target compound with a thiazol-2-yl group, introducing aromatic heterocyclic character. The thiazole ring may enhance hydrogen-bonding interactions or alter target specificity compared to the benzyl group’s hydrophobic effects.
  • Bioactivity Implications: Thiazole-containing compounds are often associated with antimicrobial or kinase inhibitory activity.
Parameter Target Compound Thiazol-2-yl Analog
Molecular Formula Likely C15H19N3O4S2 (inferred) C15H16N4O4S2
Molecular Weight ~380 (approximate) 380.4
Functional Groups Benzyl, carbamoyl, sulfone Thiazolyl, carbamoyl, sulfone
Potential Applications Metal coordination, enzyme inhibition Antimicrobial, kinase inhibition

Compound with N,O-Bidentate Directing Group: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Differences :

  • Directing Group : This compound features an N,O-bidentate directing group (hydroxyl and amide), which facilitates regioselective C–H bond functionalization in metal-catalyzed reactions. In contrast, the target compound’s benzyl and sulfone-carbamoyl groups may act as alternative directing motifs.
  • Reactivity : The hydroxyl group in this analog enables coordination with transition metals like palladium or copper, whereas the sulfone-carbamoyl group in the target compound could offer stronger electron-withdrawing effects, altering reaction pathways .
Parameter Target Compound N,O-Bidentate Analog
Functional Groups Benzyl, carbamoyl, sulfone Hydroxyl, benzamide
Molecular Weight ~380 193.24
Key Applications Catalysis, bioactivity Metal-catalyzed C–H functionalization

Heterocyclic Amino Acid Derivatives (e.g., Dehydroalanine Equivalents)

Key Differences :

  • Backbone Structure: Compounds like oxazolidin-5-one derivatives (e.g., chiral dehydroalanine equivalents) prioritize amino acid-like frameworks for peptide synthesis. The target compound’s beta-alaninamide moiety shares this characteristic but incorporates a sulfone-carbamoyl extension for enhanced stability or binding.
  • Synthesis Routes : The target compound likely employs carbamoylation or sulfonation steps, whereas dehydroalanine analogs often involve radical or halogenation strategies (e.g., bromoethyl thymine derivatives) .

Bioactivity and Structural Clustering Insights

Evidence from bioactivity profiling () indicates that compounds with shared structural motifs cluster into groups with similar modes of action. For example:

  • Sulfone-Containing Compounds: The sulfone group in the target compound may improve solubility and target binding compared to non-sulfonated analogs, aligning with bioactivity patterns observed in sulfonamide drugs.
  • Benzyl vs. Thiazole Substituents : Hierarchical clustering might group the target compound with other benzyl-containing derivatives for shared hydrophobic interactions, while thiazole-containing analogs cluster separately due to distinct electronic profiles .

Biological Activity

N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a benzyl group, a dioxidotetrahydrothiophenyl moiety, and a beta-alaninamide component, which may contribute to its pharmacological properties.

  • Molecular Formula : C15H21N3O4S
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 1144430-59-0

The presence of the dioxidotetrahydrothiophenyl group suggests significant potential for diverse chemical reactivity and biological activity, making it a subject of interest in various fields of research.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures to this compound exhibit antimicrobial properties. The interaction of the dioxidotetrahydrothiophenyl moiety with biological targets, such as enzymes or receptors involved in microbial processes, may be responsible for this activity .

Anticancer Activity

Research has suggested that compounds containing thiophene rings can inhibit cancer cell proliferation. The mechanism may involve the disruption of microtubule assembly, similar to known antineoplastic agents . For instance, derivatives of related compounds have shown significant antimitotic activity by inhibiting tubulin polymerization . This property indicates that this compound could potentially serve as a lead compound in developing new anticancer therapies.

Anticonvulsant Effects

Studies on structurally similar compounds have demonstrated anticonvulsant activity. For example, N-benzyl 3-methoxypropionamides exhibited significant anticonvulsant effects in animal models . This suggests that this compound may also possess anticonvulsant properties, warranting further investigation.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The dioxidotetrahydrothiophenyl moiety may interact with enzymes critical for microbial growth or cancer cell proliferation.
  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, which is essential for cell division and proliferation .
  • Receptor Modulation : The benzyl and beta-alanine components may enhance the compound's ability to interact with various receptors involved in neurotransmission and cellular signaling.

Case Studies and Research Findings

A review of current literature reveals several case studies highlighting the biological activities of related compounds:

Study ReferenceCompound StudiedBiological ActivityKey Findings
N-benzyl derivativesAntimicrobialExhibited significant inhibition against various bacterial strains.
3-methoxypropionamidesAnticonvulsantED50 values comparable to phenobarbital; effective in seizure models.
Thiophene derivativesAnticancerInhibited microtubule assembly; potential for development as an antineoplastic agent.

Q & A

Q. How can researchers optimize the synthesis of N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide to improve yield and purity?

Methodological Answer: Synthetic optimization requires addressing key steps:

  • Carbamoyl Bond Formation: Use carbodiimide derivatives (e.g., EDC/HOBt) or boric acid-catalyzed amidation for efficient coupling of the tetrahydrothiophene-1,1-dioxide carbamoyl moiety to beta-alaninamide .
  • Reductive Steps: For reductive amination or carbonyl reductions, consider the Huang-Minlon modification of the Wolff-Kishner method, which achieves high yields (up to 73%) at controlled temperatures (<140°C) to prevent decomposition .
  • Purification: Flash chromatography with gradients (e.g., ethyl acetate/hexane) or preparative HPLC resolves impurities, especially for polar intermediates .
Method Catalyst/ConditionsYield (%)Reference
Carbodiimide-mediatedEDC, HOBt, RT, 24h65–78
Boric acid-catalyzedB(OH)₃, toluene, reflux55–70
Huang-Minlon reductionHydrazine, NaOH, 140°C73

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies benzyl protons (δ 4.3–4.5 ppm), tetrahydrothiophene-dioxide resonances (δ 2.8–3.2 ppm), and carbamoyl NH signals (δ 6.5–7.0 ppm). Deuterated solvents (e.g., DMSO-d₆) enhance resolution .
  • HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with high-resolution MS confirm molecular weight (e.g., [M+H]+ at m/z ~420) and purity (>95%) .
  • X-ray Crystallography: For crystalline derivatives, analyze bond angles and stereochemistry of the tetrahydrothiophene-dioxide ring to validate synthetic accuracy .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of modifications to the tetrahydrothiophene-1,1-dioxide moiety?

Methodological Answer:

  • Analog Synthesis: Replace the tetrahydrothiophene-dioxide group with sulfone-containing heterocycles (e.g., morpholine-dioxide or piperazine-dioxide) and compare bioactivity .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to model hydrogen-bonding interactions between the sulfone group and target proteins. Validate via mutagenesis assays .
  • Biological Testing: Screen analogs in enzyme inhibition assays (e.g., kinase or protease panels) to correlate sulfone geometry with potency .

Q. What strategies are recommended for resolving discrepancies in solubility or stability data observed across experimental batches?

Methodological Answer:

  • Solubility Profiling: Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) or DMSO. Adjust counterions (e.g., HCl salts) for improved aqueous solubility .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH, 14 days) with LC-MS monitoring. Protect the carbamoyl group from hydrolysis by storing under inert gas (N₂) at −20°C .
  • Batch Comparison: Compare XRD patterns and DSC thermograms to identify polymorphic variations affecting stability .

Q. How can target engagement studies be methodologically approached for this compound in complex biological systems?

Methodological Answer:

  • Isotopic Labeling: Synthesize a deuterated or ¹³C-labeled derivative (e.g., deuterated benzyl group) for tracking via mass spectrometry in cellular uptake assays .
  • Pull-Down Assays: Functionalize the compound with biotin via a PEG linker and use streptavidin beads to isolate target proteins from lysates. Validate via Western blot .
  • SPR/BLI Analysis: Immobilize putative targets (e.g., recombinant enzymes) on sensor chips to measure binding kinetics (KD, kon/koff) in real-time .

Q. What experimental approaches can address contradictory data in biological activity across in vitro vs. in vivo models?

Methodological Answer:

  • Metabolite Profiling: Identify hepatic metabolites (e.g., via LC-MS/MS of liver microsomes) to explain reduced in vivo efficacy due to rapid Phase I/II metabolism .
  • Pharmacokinetic Modeling: Use allometric scaling (e.g., Wajima’s method) to correlate in vitro IC₅₀ with in vivo dosing, accounting for plasma protein binding and tissue penetration .
  • Tissue-Specific Delivery: Encapsulate the compound in liposomes or PEG-PLGA nanoparticles to enhance bioavailability and reduce off-target effects .

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